2,6-Dibromotoluene
Overview
Description
2,6-Dibromotoluene is an organic compound with the molecular formula C₇H₆Br₂. It is a derivative of toluene, where two bromine atoms are substituted at the 2nd and 6th positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Scientific Research Applications
2,6-Dibromotoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of dyes, agrochemicals, and polymers
Safety and Hazards
2,6-Dibromotoluene causes skin irritation and serious eye irritation . It is recommended to wear protective gloves and eye protection when handling this chemical . If it comes into contact with the skin, it should be washed off immediately with plenty of water . If it gets into the eyes, they should be rinsed cautiously with water for several minutes .
Mechanism of Action
Target of Action
It’s known that brominated compounds often interact with various proteins and enzymes in the body, altering their function .
Mode of Action
As a brominated compound, it may interact with its targets through covalent bonding, leading to changes in the target’s structure and function .
Biochemical Pathways
Brominated compounds can potentially affect a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
It’s known that brominated compounds generally have low gi absorption and are lipophilic, which can impact their bioavailability .
Result of Action
The effects would depend on the specific targets and pathways it interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dibromotoluene. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Biochemical Analysis
Biochemical Properties
2,6-Dibromotoluene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of brominated intermediates. These interactions often involve halogenation reactions, where the bromine atoms in this compound are transferred to other organic substrates. The compound’s ability to participate in these reactions makes it valuable in the production of brominated pharmaceuticals .
Cellular Effects
This compound has been observed to influence cellular processes, particularly in cancer cells. It can affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, this compound has been shown to inhibit the PD-1/PD-L1 axis, a critical immune checkpoint in cancer cells. This inhibition can enhance the immune response against tumors, making this compound a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular function and metabolism, highlighting the compound’s potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in cancer cells. These effects include prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance immune responses and inhibit tumor growth. At high doses, this compound can exhibit toxic effects, including liver and kidney damage. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes facilitate the oxidation of this compound, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution throughout the body .
Subcellular Localization
This compound is primarily localized in the cytoplasm and endoplasmic reticulum of cells. Its subcellular localization is influenced by targeting signals and post-translational modifications. These factors can direct this compound to specific cellular compartments, where it can exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dibromotoluene can be synthesized through the bromination of toluene. The process involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced by the bromination of 2,6-dimethylphenol or 2,6-dimethylbenzyl alcohol, followed by acid-catalyzed dehydration. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding toluene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Formation of compounds like 2,6-dimethyltoluene.
Oxidation: Formation of 2,6-dibromobenzoic acid or 2,6-dibromobenzaldehyde.
Reduction: Formation of toluene derivatives.
Comparison with Similar Compounds
- 2,4-Dibromotoluene
- 2,5-Dibromotoluene
- 3,5-Dibromotoluene
Comparison: 2,6-Dibromotoluene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound exhibits distinct chemical properties and reactivity patterns, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
1,3-dibromo-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSKCBIGEMSDIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219382 | |
Record name | 2,6-Dibromotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50219382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69321-60-4 | |
Record name | 2,6-Dibromotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069321604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dibromotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50219382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 69321-60-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does partial deuteration of the methyl group in 2,6-Dibromotoluene affect its low-temperature behavior compared to the non-deuterated molecule?
A1: The research demonstrates that partially deuterated this compound (specifically C6H3Br2-CH2D and C6H3Br2-CHD2) exhibits distinct behavior at low temperatures compared to its non-deuterated counterpart. While the non-deuterated molecule doesn't show a phase transition in the studied temperature range, both partially deuterated versions display Schottky heat capacities with three energy levels below 40 K []. This suggests that the symmetry breaking caused by deuteration leads to distinct orientational ordering of the methyl group. Furthermore, the specific energy level spacing differs between the two partially deuterated versions, implying a dependence on the number and position of deuterium atoms. This highlights the sensitivity of methyl group rotation to even subtle isotopic substitutions.
Q2: What is the proposed orientation of the methyl group in this compound at low temperatures based on the research findings?
A2: The combination of calorimetric and infrared spectroscopic data suggests that the methyl group in this compound adopts a specific orientation at low temperatures. The research proposes that one proton of the methyl group sits close to the plane of the molecule, while the other two point above and below the plane []. This contrasts with the low-temperature orientation observed in 2,6-Dichlorotoluene, where all protons point out of the molecular plane. This difference highlights the influence of the molecular frame and its substituents on the preferred methyl group orientation.
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